molecular formula C17H21N5O2 B11126266 (4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone

(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B11126266
M. Wt: 327.4 g/mol
InChI Key: VOIXNWZGFQLDJQ-UHFFFAOYSA-N
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Description

2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]-DECAHYDROISOQUINOLIN-4A-OL is a complex organic compound that features a tetrazole ring, a benzoyl group, and a decahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]-DECAHYDROISOQUINOLIN-4A-OL typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of nitriles with azides under acidic conditions to form the tetrazole ring . The benzoyl group can be introduced through Friedel-Crafts acylation, where benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst . The decahydroisoquinoline moiety is often synthesized via hydrogenation of isoquinoline derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]-DECAHYDROISOQUINOLIN-4A-OL is unique due to its combination of a tetrazole ring, benzoyl group, and decahydroisoquinoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H21N5O2

Molecular Weight

327.4 g/mol

IUPAC Name

(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-[4-(tetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C17H21N5O2/c23-16(13-4-6-15(7-5-13)22-12-18-19-20-22)21-10-9-17(24)8-2-1-3-14(17)11-21/h4-7,12,14,24H,1-3,8-11H2

InChI Key

VOIXNWZGFQLDJQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCN(CC2C1)C(=O)C3=CC=C(C=C3)N4C=NN=N4)O

Origin of Product

United States

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